molecular formula C8H9NO B1361511 4,6-Dimethylpyridine-2-carbaldehyde CAS No. 5439-01-0

4,6-Dimethylpyridine-2-carbaldehyde

Cat. No. B1361511
CAS RN: 5439-01-0
M. Wt: 135.16 g/mol
InChI Key: DHZPRCWNSJMCCN-UHFFFAOYSA-N
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Description

4,6-Dimethylpyridine-2-carbaldehyde is a chemical compound with the CAS Number: 5439-01-0 . It has a molecular weight of 135.17 and its IUPAC name is 4,6-dimethyl-2-pyridinecarbaldehyde . The compound is in liquid form .


Molecular Structure Analysis

The molecular formula of 4,6-Dimethylpyridine-2-carbaldehyde is C8H9NO . The InChI code is 1S/C8H9NO/c1-6-3-7(2)9-8(4-6)5-10/h3-5H,1-2H3 and the InChI key is DHZPRCWNSJMCCN-UHFFFAOYSA-N . The canonical SMILES is CC1=CC(=NC(=C1)C=O)C .


Physical And Chemical Properties Analysis

4,6-Dimethylpyridine-2-carbaldehyde is a liquid . It has a molecular weight of 135.16 g/mol . The compound has a topological polar surface area of 30 Ų and a complexity of 124 .

Scientific Research Applications

Crystal and Molecular Structure Studies

4,6-Dimethylpyridine-2-carbaldehyde has been utilized in the study of crystal and molecular structures. For instance, its derivative, dimethylindium-pyridine-2-carbaldehyde oximate, has been examined for its crystal structure, revealing a complex configuration involving fused rings and distorted geometries (Shearer, Twiss, & Wade, 1980).

Chemical Sensing and Detection Applications

This compound plays a role in chemical sensing, particularly in the detection of specific elements or compounds. A notable application is in the development of a fluorescent lanthanide-organic framework for the sensitive detection of hypochlorite, demonstrating the compound's utility in creating molecular-based probes (Zhou et al., 2018).

Synthesis of Complex Molecules

4,6-Dimethylpyridine-2-carbaldehyde is instrumental in the synthesis of complex molecules. For example, its involvement in the synthesis of the central skeleton of macrocyclic antibiotics like GE 2270 A highlights its importance in pharmaceutical research (Okumura et al., 1998).

Organic Chemistry and Reaction Studies

The compound is also used in the study of organic reactions, such as the preparation of styryl and stilbenyl derivatives of pyridine, showcasing its versatility in organic synthesis (Burdeska et al., 1980).

Development of Novel Compounds with Potential Applications

Researchers have explored the development of novel compounds using 4,6-Dimethylpyridine-2-carbaldehyde as a starting point. For instance, the preparation of novel push-pull benzothiazole derivatives with reverse polarity for potential non-linear optic applications is a significant advancement (Hrobárik et al., 2004).

Mechanistic Studies in Chemistry

The compound aids in understanding chemical mechanisms, like the study of intramolecular 1,3-dipolar cycloaddition at the periphery of heterocyclic systems, contributing to a deeper understanding of chemical reactions and mechanisms (Gotoh et al., 1996).

properties

IUPAC Name

4,6-dimethylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-3-7(2)9-8(4-6)5-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZPRCWNSJMCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279993
Record name 4,6-dimethylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylpyridine-2-carbaldehyde

CAS RN

5439-01-0
Record name 4,6-Dimethyl-2-pyridinecarboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 15045
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC15045
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Record name 4,6-dimethylpyridine-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Manganese dioxide (3.17 g, 36.5 mmol) was added to a solution of (4,6-dimethyl-pyridin-2-yl)-methanol (1.0 g, 7.30 mmol) in chloroform (30 mL) and heated at reflux overnight. The reaction mixture was cooled to 0° C. and filtered over celite, washing with further chloroform. The filtrate was evaporated to give a residue which was purified by column chromatography over silica gel (60-120 mesh) using 10% ethyl acetate in hexane as eluent to afford 4,6-dimethyl-pyridine-2-carbaldehyde (0.5 g, 51%) as a light brown liquid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.17 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NV Shtyrlin, RM Khaziev, VG Shtyrlin… - Medicinal Chemistry …, 2021 - Springer
A series of novel isonicotinoyl hydrazones based on pyridoxine (vitamin B 6 ) were synthesized. The synthesized compounds were evaluated for their antimycobacterial activity on M. …
Number of citations: 16 link.springer.com
M Shipman - Fused Five-Membered Hetarenes with One …, 2001 - thieme-connect.com
The structure and numbering convention of the fused pyrrolo [1, 2-a] pyridine ring system referred to in Chemical Abstracts as indolizine (1) is shown in Scheme 1. Historically, a number …
Number of citations: 9 www.thieme-connect.com

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